(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
CAS No.: 2248213-83-2
Cat. No.: VC7490920
Molecular Formula: C13H21FO
Molecular Weight: 212.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248213-83-2 |
|---|---|
| Molecular Formula | C13H21FO |
| Molecular Weight | 212.308 |
| IUPAC Name | (2R)-2-(3-fluoro-1-adamantyl)propan-1-ol |
| Standard InChI | InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1 |
| Standard InChI Key | IUZBZLAUCQZGNP-TWJXAIAZSA-N |
| SMILES | CC(CO)C12CC3CC(C1)CC(C3)(C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic adamantane scaffold fused to a fluorinated propanol chain. Key structural attributes include:
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Adamantane Core: A diamondoid hydrocarbon framework known for its high thermal stability and lipophilicity .
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Fluorine Substitution: A fluorine atom at the 3-position of the adamantyl group, which enhances electronegativity and influences intermolecular interactions .
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Chiral Propanol Moiety: A (2R)-configured hydroxymethyl group (-CH2OH) attached to the adamantane via a methylene bridge, introducing stereochemical complexity .
Table 1: Molecular Properties of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁FO |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (2R)-2-(3-fluoroadamantan-1-yl)propan-1-ol |
| Chiral Centers | 1 (C2 of propanol chain) |
| Fluorine Position | 3-position of adamantane |
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol likely involves:
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Adamantane Functionalization: Introduction of fluorine at the 3-position via electrophilic fluorination or halogen exchange .
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Chiral Propanol Introduction: Asymmetric synthesis of the (2R)-propanol moiety, potentially through enzymatic resolution or catalytic asymmetric hydrogenation .
Proposed Synthetic Route
A plausible pathway, inspired by analogous adamantane derivatives , includes:
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Step 1: Fluorination of 1-adamantanol using Selectfluor® to yield 3-fluoro-1-adamantanol.
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Step 2: Bromination at the 1-position to form 3-fluoro-1-bromoadamantane.
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Step 3: Grignard Reaction with (R)-epichlorohydrin to introduce the propanol chain.
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Step 4: Stereoselective reduction using a chiral catalyst (e.g., Noyori-type) to achieve the (2R) configuration .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 3-Fluoro-1-bromoadamantane | Electrophilic coupling agent |
| (R)-Epichlorohydrin | Chiral propanol precursor |
| Chiral Ruthenium Catalyst | Enantioselective reduction |
Physicochemical Properties and Reactivity
Stability and Solubility
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Thermal Stability: The adamantane core confers resistance to thermal degradation, with decomposition expected above 300°C .
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Solubility Profile: Lipophilic due to the adamantyl group; soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water .
Spectroscopic Characterization
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¹H NMR: Distinct signals for adamantane protons (δ 1.5–2.1 ppm) and propanol -CH2OH (δ 3.4–3.7 ppm) .
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¹⁹F NMR: Single peak near δ -120 ppm for the fluorine substituent .
Challenges and Future Directions
Synthetic Hurdles
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Stereochemical Purity: Ensuring enantiomeric excess (ee) >98% requires advanced catalytic systems .
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Scale-Up Limitations: Multi-step synthesis complicates industrial production.
Research Opportunities
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Biological Screening: Evaluate efficacy in kinase inhibition or GPCR modulation.
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Computational Modeling: Predict ADMET profiles using QSAR models.
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